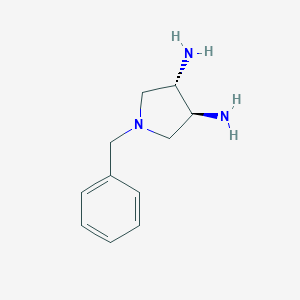

(3S,4S)-1-Benzylpyrrolidine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-1-benzylpyrrolidine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12-13H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEARQVUKBKMUPY-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646129 | |

| Record name | (3S,4S)-1-Benzylpyrrolidine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193352-75-9 | |

| Record name | (3S,4S)-1-Benzylpyrrolidine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzylpyrrolidine-3,4-diamine is a chiral vicinal diamine built upon a pyrrolidine scaffold. This class of molecules is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by pyrrolidine-containing compounds, including anticancer, antiviral, and enzyme inhibitory effects.[1][2][3] The stereochemistry of the diamine substituents at the C3 and C4 positions is crucial in defining the molecule's three-dimensional structure and its subsequent interactions with biological targets.[2] This technical guide provides a comprehensive overview of the structural analysis of this compound, drawing upon data from related compounds and established analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are calculated based on its chemical structure and are essential for understanding its behavior in biological systems and for the design of analytical protocols.

| Property | Value |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | (3S,4S)-1-benzylpyrrolidin-3,4-diamin |

| Stereochemistry | (3S,4S) |

| LogP (calculated) | 0.8 |

| Topological Polar Surface Area | 52.04 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Structural Elucidation

The definitive structural analysis of this compound relies on a combination of crystallographic and spectroscopic techniques.

Crystallographic Analysis

While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound, (3S,4S)-1-Benzylpyrrolidine-3,4-diol, provides valuable insights into the expected conformation of the pyrrolidine ring. The pyrrolidine ring in such structures typically adopts a twisted envelope conformation. The substituents at the 3 and 4 positions are in a trans configuration, minimizing steric hindrance.

Below are projected crystallographic parameters for this compound based on known structures of similar pyrrolidine derivatives.

| Parameter | Predicted Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ |

| C3-C4 Bond Length | 1.53 - 1.55 Å |

| C3-N Bond Length | 1.46 - 1.48 Å |

| C4-N Bond Length | 1.46 - 1.48 Å |

| N-C3-C4-N Dihedral Angle | 160° - 175° |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity and stereochemistry of the molecule. Predicted chemical shifts for the key nuclei are presented below.

Table of Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-5 (CH₂) | 2.8 - 3.2 | m | - |

| H-3, H-4 (CH) | 3.3 - 3.6 | m | - |

| Benzyl CH₂ | 3.7 - 3.9 | s | - |

| Aromatic CH | 7.2 - 7.4 | m | - |

| NH₂ | 1.5 - 2.5 | br s | - |

Table of Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2, C-5 (CH₂) | 50 - 55 |

| C-3, C-4 (CH) | 55 - 60 |

| Benzyl CH₂ | 58 - 62 |

| Aromatic CH | 127 - 129 |

| Aromatic C (ipso) | 138 - 140 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be used to confirm the molecular formula. The expected protonated molecule [M+H]⁺ would have a calculated m/z of 192.1498. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the pyrrolidine ring.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a stereoselective route starting from a chiral precursor, such as L-tartaric acid. A representative synthetic workflow is outlined below.

References

- 1. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

(3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Technical Guide for Researchers

CAS Number: 193352-75-9

This technical guide provides an in-depth overview of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine, a chiral diamine that serves as a valuable building block and ligand in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, synthesis, and applications.

Core Compound Information

This compound, also known by its alternative names (3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine and (S,S)-N-BENZYL-3,4-TRANS-DIAMINOPYRROLIDINE, is a C2-symmetric chiral vicinal diamine. Its rigid pyrrolidine framework and the defined trans-stereochemistry of the two amino groups make it an effective component in creating a well-defined chiral environment, which is crucial for stereoselective transformations.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 193352-75-9 |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.27 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Synthesis

A general workflow for the synthesis is proposed below.

Caption: Proposed synthetic pathway for this compound.

Applications in Asymmetric Catalysis

The primary application of this compound lies in its role as a chiral ligand in asymmetric catalysis. Its C2-symmetric nature and the presence of two nitrogen atoms allow it to form stable and well-defined complexes with various transition metals. These chiral metal complexes can then catalyze a wide range of organic reactions, inducing high levels of enantioselectivity.

While specific experimental data for the use of this exact diamine is limited in readily accessible literature, its structural motifs are common in ligands for reactions such as:

-

Asymmetric Hydrogenation: Chiral diamine ligands are frequently employed in the rhodium- or iridium-catalyzed asymmetric hydrogenation of prochiral olefins and ketones to produce enantiomerically enriched alcohols and other chiral compounds.

-

Asymmetric Transfer Hydrogenation: Similar to asymmetric hydrogenation, these ligands can be effective in transfer hydrogenation reactions, which use safer and more convenient hydrogen sources.

-

Asymmetric C-C Bond Forming Reactions: The chiral environment created by the diamine ligand can control the stereochemical outcome of various carbon-carbon bond-forming reactions, such as aldol reactions, Michael additions, and Diels-Alder reactions.

The general mechanism for its role as a chiral ligand in a metal-catalyzed reaction is depicted below.

Caption: Generalized catalytic cycle involving a chiral diamine ligand.

Role in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The rigid, three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets.

While there is no direct evidence of this compound itself being a therapeutic agent, its derivatives have been explored for various medicinal applications. For instance, the vicinal diamine motif is a key pharmacophore in certain enzyme inhibitors. The ability to synthesize enantiomerically pure compounds using this chiral building block is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

Suppliers

This compound is available from several chemical suppliers. Researchers should inquire with the suppliers for availability, purity, and pricing.

Table 2: Potential Suppliers

| Supplier | Location |

| Santa Cruz Biotechnology | Dallas, TX, USA |

| TCI (Shanghai) Development Co., Ltd. | Shanghai, China |

| BLD Pharm | Shanghai, China |

| Ambeed | Arlington Heights, IL, USA |

| Benchchem | Newark, DE, USA |

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

Conclusion

This compound is a valuable chiral building block with significant potential in asymmetric synthesis and as a scaffold in medicinal chemistry. Its C2-symmetric structure and well-defined stereochemistry make it an excellent choice for the development of chiral ligands for a variety of metal-catalyzed reactions. Further research into its applications and the development of detailed synthetic protocols will undoubtedly expand its utility for the scientific community.

References

Spectroscopic and Synthetic Overview of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzylpyrrolidine-3,4-diamine is a chiral vicinal diamine built upon a pyrrolidine scaffold. Its structure features a five-membered ring with a benzyl group attached to the nitrogen atom and two primary amino groups at the 3 and 4 positions. The (3S,4S) stereochemistry designates a trans configuration of the two amino groups. This C2-symmetric structure is a valuable building block in asymmetric synthesis, often employed as a chiral ligand in catalytic processes. This guide provides an overview of the predicted spectroscopic characteristics of this compound and a plausible synthetic route.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on typical values for the functional groups and structural motifs present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.60 | Singlet | 2H | Benzyl methylene protons (N-CH₂-Ph) |

| ~ 3.00 - 3.20 | Multiplet | 2H | Pyrrolidine protons (H-3, H-4) |

| ~ 2.80 - 2.95 | Multiplet | 2H | Pyrrolidine protons (H-2a, H-5a) |

| ~ 2.30 - 2.45 | Multiplet | 2H | Pyrrolidine protons (H-2b, H-5b) |

| ~ 1.50 | Broad Singlet | 4H | Amine protons (-NH₂) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 138 - 140 | Quaternary aromatic carbon (C-ipso) |

| ~ 128 - 129 | Aromatic carbons (C-ortho, C-meta) |

| ~ 127 | Aromatic carbon (C-para) |

| ~ 60 | Benzyl methylene carbon (N-CH₂-Ph) |

| ~ 58 - 60 | Pyrrolidine carbons (C-2, C-5) |

| ~ 52 - 54 | Pyrrolidine carbons (C-3, C-4) |

Infrared (IR) Spectroscopy

Primary amines exhibit characteristic N-H stretching and bending vibrations.[1][2]

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3300 - 3500 | Medium | N-H Stretch | Primary Amine (-NH₂) |

| ~ 3020 - 3080 | Weak-Medium | C-H Stretch | Aromatic C-H |

| ~ 2850 - 2960 | Medium | C-H Stretch | Aliphatic C-H |

| ~ 1580 - 1650 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~ 1450 - 1495 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1020 - 1250 | Medium-Weak | C-N Stretch | Aliphatic Amine |

| ~ 690 - 770 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Mass Spectrometry (MS)

The molecular formula for this compound is C₁₁H₁₇N₃.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Weight | 191.28 g/mol [3] |

| Exact Mass | 191.1422 |

| Expected [M+H]⁺ | m/z 192.1495 |

The fragmentation pattern in mass spectrometry would likely involve the loss of the benzyl group (m/z 91) or cleavage of the pyrrolidine ring.

Experimental Protocols

While specific protocols for the target compound are unavailable, the following outlines general procedures for obtaining the spectroscopic data.

NMR Spectroscopy

A sample is prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.[4] The choice of solvent depends on the sample's solubility. A standard ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz) using a sufficient number of scans to obtain a good signal-to-noise ratio.[5] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For a liquid or soluble solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.[6]

Mass Spectrometry

For electrospray ionization (ESI) mass spectrometry, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (typically 10-100 µg/mL).[7] The solution is then infused into the mass spectrometer, where the solvent is evaporated and the molecules are ionized. The mass-to-charge ratios of the resulting ions are then analyzed.

Plausible Synthetic Pathway

A common and logical synthetic route to this compound involves the conversion of the corresponding diol, (3S,4S)-1-Benzylpyrrolidine-3,4-diol. This transformation can be achieved via a two-step process: activation of the hydroxyl groups followed by nucleophilic substitution with an amine source.

Caption: Plausible synthetic route to this compound from its diol precursor.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. athabascau.ca [athabascau.ca]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Chiral Pool Synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the chiral pool synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences from the readily available and inexpensive chiral precursor, L-tartaric acid, ensuring stereochemical control throughout the synthetic sequence.

Synthetic Strategy Overview

The synthesis of this compound from L-tartaric acid is a multi-step process that leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. The overall strategy can be divided into two main stages:

-

Stage 1: Construction of the Chiral Pyrrolidine Core. This stage involves the formation of the pyrrolidine ring with the desired (3S,4S) stereochemistry. This is achieved by first reacting L-tartaric acid with benzylamine to form the corresponding N-benzyl tartrimide. Subsequent reduction of this cyclic imide yields the key intermediate, (3S,4S)-1-Benzylpyrrolidine-3,4-diol.

-

Stage 2: Introduction of the Amino Functionalities. The diol intermediate is then converted to the target diamine. This transformation is typically carried out via a two-step sequence involving the conversion of the hydroxyl groups to a suitable leaving group, such as a mesylate, followed by nucleophilic substitution with an azide source. Finally, reduction of the resulting diazide affords the desired this compound.

The Stereochemistry of 1-benzylpyrrolidine-3,4-diamine: A Technical Guide for Drug Development Professionals

Introduction

Chiral pyrrolidine scaffolds are of paramount importance in medicinal chemistry and drug development. Their rigid, three-dimensional structure provides a valuable framework for the design of potent and selective therapeutic agents. Within this class of compounds, 1,2-diamines, also known as vicinal diamines, are particularly significant due to their ability to act as bidentate ligands for metal catalysts and as key structural motifs in a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the stereochemistry of 1-benzylpyrrolidine-3,4-diamine, a versatile building block for the synthesis of novel drug candidates.

Stereoisomers of 1-benzylpyrrolidine-3,4-diamine

1-benzylpyrrolidine-3,4-diamine possesses two chiral centers at the C3 and C4 positions of the pyrrolidine ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, categorized as cis and trans isomers based on the relative orientation of the two amino groups.

-

Trans Isomers: The amino groups are on opposite faces of the pyrrolidine ring. This diastereomer exists as a pair of enantiomers: (3R,4R)-1-benzylpyrrolidine-3,4-diamine and (3S,4S)-1-benzylpyrrolidine-3,4-diamine.

-

Cis Isomers: The amino groups are on the same face of the pyrrolidine ring. This diastereomer also exists as a pair of enantiomers: (3R,4S)-1-benzylpyrrolidine-3,4-diamine and (3S,4R)-1-benzylpyrrolidine-3,4-diamine.

The stereochemical relationships between these isomers are depicted in the following diagram.

Synthetic Strategies

The synthesis of stereochemically pure 1-benzylpyrrolidine-3,4-diamine can be approached through two main strategies: stereoselective synthesis to directly form a desired isomer, or the synthesis of a racemic mixture followed by chiral resolution.

Stereoselective Synthesis

The enantioselective synthesis of chiral 3,4-diaminopyrrolidines can be achieved through various methods, including 1,3-dipolar cycloaddition reactions.[1] For instance, the reaction of an azomethine ylide with a chiral dipolarophile can lead to the formation of the pyrrolidine ring with high stereocontrol. The synthesis of trans-diaminopyrrolidines can often be accomplished starting from chiral pool materials like tartaric acid.[2][3]

The following workflow outlines a general strategy for the enantioselective synthesis of cis-3,4-diaminopyrrolidines.

Chiral Resolution of Racemic Mixtures

A common and practical approach to obtaining enantiomerically pure amines is through the resolution of a racemic mixture. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts.[4] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5]

Below is a detailed, generalized experimental protocol for the chiral resolution of a racemic 1-benzylpyrrolidine-3,4-diamine mixture.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve one equivalent of the racemic 1-benzylpyrrolidine-3,4-diamine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve one equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the diamine solution with stirring. Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH or NaHCO3) to neutralize the resolving agent and liberate the free amine.

-

Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified enantiomer.

-

Analysis: Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or by measuring its specific rotation.

The following diagram illustrates the workflow for chiral resolution.

Data Presentation

Table 1: Physicochemical Properties of 1-benzylpyrrolidine-3,4-diamine Diastereomers

| Property | cis-1-benzylpyrrolidine-3,4-diamine | trans-1-benzylpyrrolidine-3,4-diamine |

| Melting Point (°C) | To be determined | To be determined |

| Boiling Point (°C) | To be determined | To be determined |

| Solubility | Expected to differ | Expected to differ |

| Chromatographic Retention | Expected to differ | Expected to differ |

Table 2: Optical Properties of 1-benzylpyrrolidine-3,4-diamine Enantiomers

| Enantiomer | Specific Rotation ([α]D) |

| (3R,4R)-1-benzylpyrrolidine-3,4-diamine | To be determined (expected to be equal in magnitude and opposite in sign to the (3S,4S) isomer) |

| This compound | To be determined (expected to be equal in magnitude and opposite in sign to the (3R,4R) isomer) |

| (3R,4S)-1-benzylpyrrolidine-3,4-diamine | To be determined (expected to be equal in magnitude and opposite in sign to the (3S,4R) isomer) |

| (3S,4R)-1-benzylpyrrolidine-3,4-diamine | To be determined (expected to be equal in magnitude and opposite in sign to the (3R,4S) isomer) |

Table 3: Expected ¹H and ¹³C NMR Data for 1-benzylpyrrolidine-3,4-diamine Diastereomers

| Nucleus | cis-Isomer | trans-Isomer |

| ¹H NMR (ppm) | Chemical shifts and coupling constants of pyrrolidine ring protons (H3, H4) are expected to be different from the trans-isomer due to different spatial orientations. | Chemical shifts and coupling constants of pyrrolidine ring protons (H3, H4) are expected to be different from the cis-isomer. |

| ¹³C NMR (ppm) | Chemical shifts of pyrrolidine ring carbons (C3, C4) are expected to differ from the trans-isomer. | Chemical shifts of pyrrolidine ring carbons (C3, C4) are expected to differ from the cis-isomer. |

Conclusion

The stereochemistry of 1-benzylpyrrolidine-3,4-diamine is a critical aspect to consider in its application as a building block for drug discovery. The existence of four distinct stereoisomers necessitates careful control over the synthetic and purification processes to ensure the desired biological activity and to meet regulatory requirements. While specific experimental data for all isomers is not widely published, the principles of stereoselective synthesis and chiral resolution provide clear pathways to access these valuable compounds. This guide provides a foundational understanding for researchers and drug development professionals working with this and structurally related chiral molecules.

References

- 1. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry | Bentham Science [eurekaselect.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral diamines have emerged as a cornerstone in the field of asymmetric synthesis, acting as highly effective chiral ligands and organocatalysts in a vast array of stereoselective transformations. Their prevalence in the synthesis of pharmaceuticals, natural products, and other biologically active compounds underscores their significance.[1] This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the use of chiral diamines in asymmetric synthesis, with a focus on quantitative data and detailed procedural insights.

Chiral 1,2-diamines are particularly ubiquitous in the structures of biologically active compounds and are extensively used as chiral auxiliaries, ligands, and organocatalysts.[2] The development of catalytic methods for the synthesis of these enantioenriched 1,2-diamines has been a subject of broad interest, primarily leveraging asymmetric metal catalysis and organocatalysis.[2]

Key Classes of Chiral Diamines

Chiral diamines can be broadly categorized based on their structural scaffolds. Some of the most influential classes include:

-

C₂-Symmetric Diamines: These molecules possess a twofold axis of rotational symmetry, which often simplifies the analysis of catalytic transition states and leads to high levels of enantioselectivity. Prominent examples are derived from (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1R,2R)-1,2-diphenylethylenediamine (DPEN).

-

Sparteine and its Surrogates: (-)-Sparteine, a naturally occurring alkaloid, is a rigid and sterically demanding chiral diamine that has found widespread use in asymmetric deprotonation reactions.[3] Due to the limited availability of its (+)-enantiomer, significant research has been directed towards the development of synthetic "(+)-sparteine surrogates" that provide access to the opposite enantiomeric products.[3][4]

-

BINAM-based Diamines: While not a core focus of this guide, it is worth noting that diamines derived from the 1,1'-bi-2-naphthyl (BINAM) scaffold are also important in asymmetric catalysis.

Applications in Asymmetric Synthesis

Chiral diamines are instrumental in a multitude of asymmetric reactions, either as ligands for metal catalysts or as organocatalysts in their own right. This section will delve into some of the most significant applications, presenting quantitative data and detailed experimental protocols for each.

Asymmetric Transfer Hydrogenation of Ketones

The Noyori-Ikariya asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This reaction typically employs a ruthenium catalyst bearing a chiral N-tosylated diamine ligand, such as TsDPEN.

Quantitative Data:

| Entry | Ketone | Chiral Diamine Ligand | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | (S,S)-TsDPEN | 95 | 99 (R) | |

| 2 | 1-Tetralone | (S,S)-TsDPEN | 98 | 99 (S) | |

| 3 | 2-Methylacetophenone | (S,S)-TsDPEN | 92 | 98 (R) | |

| 4 | 1-Indanone | (R,R)-TsDPEN | 97 | 99 (S) |

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

-

Materials: RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol%), acetophenone (1.00 equiv), sodium formate (5.00 equiv), methanol, and deionized water.

-

Procedure:

-

To an oven-dried microwave vial equipped with a magnetic stir bar, add acetophenone (1.00 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol%).

-

Flush the vial with argon.

-

Add sodium formate (5.00 equiv) and a 1:1 mixture of methanol and water (to achieve a 1 M solution with respect to the ketone).

-

Flush the vial with argon again, then seal it.

-

Stir the reaction mixture at 80 °C for 24 hours.

-

Upon completion, add deionized water to the reaction mixture.

-

Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis.

-

Catalytic Cycle:

The catalytic cycle of the Noyori-Ikariya asymmetric transfer hydrogenation is a well-studied process involving the cooperative action of the metal center and the diamine ligand.

Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral diamines, often in conjunction with a titanium alkoxide, are highly effective catalysts for this transformation.

Quantitative Data:

| Entry | Aldehyde | Chiral Diamine Ligand | Additive | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | (1R,2R)-N,N'-bis(triflyl)cyclohexane-1,2-diamine | Ti(OiPr)₄ | 95 | 98 (S) | |

| 2 | Benzaldehyde | 3,4-diamino-1,2:5,6-di-O-isopropylidene-D-mannitol | None | 72 | 89 (S) | [5] |

| 3 | Benzaldehyde | 3,4-diamino-1,2:5,6-di-O-isopropylidene-D-mannitol | Ti(OtBu)₄ | 78 | 93 (S) | [5] |

| 4 | 4-Cl-C₆H₄CHO | (1R,2R)-N,N'-bis(triflyl)cyclohexane-1,2-diamine | Ti(OiPr)₄ | 92 | 97 (S) |

Experimental Protocol: Asymmetric Diethylzinc Addition to Benzaldehyde

-

Materials: Chiral diamine ligand (e.g., 3,4-diamino-1,2:5,6-di-O-isopropylidene-D-mannitol) (2.5 mol%), dry toluene, freshly distilled benzaldehyde (1.0 equiv), diethylzinc (1.1 M in toluene, 2.23 equiv), titanium tetra-tert-butoxide (optional).

-

Procedure:

-

To a three-necked round-bottomed flask under an argon atmosphere, add the chiral diamine ligand and dry toluene.

-

Stir the mixture for 15 minutes.

-

Add freshly distilled benzaldehyde.

-

If using, add titanium tetra-tert-butoxide.

-

Cool the mixture to 0 °C.

-

Add diethylzinc dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 68 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.[5]

-

Proposed Catalytic Cycle:

The catalytic cycle for the asymmetric addition of diethylzinc to aldehydes involves the formation of a chiral catalyst complex that activates the aldehyde towards nucleophilic attack.

Proposed catalytic cycle for diethylzinc addition.

Asymmetric Michael Addition

Chiral diamines, particularly those that can act as bifunctional catalysts (e.g., possessing both a secondary amine and a thiourea moiety), are highly effective in promoting asymmetric Michael additions. These reactions are crucial for the formation of 1,5-dicarbonyl compounds and other valuable synthetic intermediates.

Quantitative Data:

| Entry | Michael Donor | Michael Acceptor | Chiral Diamine Catalyst | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | 95 | >99:1 | 98 | [6] |

| 2 | Cyclopentanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | 92 | >99:1 | 99 | [6] |

| 3 | Isobutyraldehyde | N-Phenylmaleimide | (R,R)-DPEN-thiourea with 3,5-bis(trifluoromethyl)phenyl | >97 | - | 99 | [7] |

| 4 | 2(5H)-Furanone | trans-β-Nitrostyrene | (S,S)-bis(2-amino-1,2-diphenylethyl) sulfide | 78 | 20:1 | 96 | [8] |

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

-

Materials: (R,R)-DPEN-thiourea catalyst (10 mol%), cyclohexanone (2.0 equiv), trans-β-nitrostyrene (1.0 equiv), toluene.

-

Procedure:

-

To a vial, add (R,R)-DPEN-thiourea catalyst, trans-β-nitrostyrene, and toluene.

-

Stir the mixture at room temperature for 10 minutes.

-

Add cyclohexanone and continue stirring at room temperature for the time indicated by TLC analysis.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

-

Proposed Mechanism of Activation:

In bifunctional catalysis with a thiourea-functionalized chiral diamine, the secondary amine activates the ketone via enamine formation, while the thiourea moiety activates the nitroalkene through hydrogen bonding.

Activation mode in a bifunctional Michael addition.

Asymmetric Deprotonation

The use of s-BuLi in combination with (-)-sparteine for the enantioselective deprotonation of prochiral substrates, followed by trapping with an electrophile, is a powerful method for the synthesis of chiral molecules. The development of (+)-sparteine surrogates has further expanded the scope of this methodology.

Quantitative Data:

| Entry | Substrate | Chiral Diamine | Electrophile | Yield (%) | ee (%) | Reference |

| 1 | N-Boc-pyrrolidine | (-)-Sparteine | Me₃SiCl | 70 | 95 (S) | [9] |

| 2 | N-Boc-pyrrolidine | (+)-Sparteine surrogate | Me₃SiCl | 66 | 94 (R) | [9] |

| 3 | N-Boc-pyrrolidine | (S,S)-cyclohexane-derived diamine | Me₃SiCl | 85 | 96 (S) | [4] |

Experimental Protocol: Asymmetric Deprotonation of N-Boc-pyrrolidine

-

Materials: N-Boc-pyrrolidine (1.20 equiv), (+)-sparteine (1.20 equiv), methyl tert-butyl ether (MTBE), sec-butyllithium (1.4 M in cyclohexane, 1.30 equiv), zinc chloride (1.0 M in THF, 1.30 equiv), methyl 4-bromobenzoate (1.00 equiv), Pd(OAc)₂ (5 mol%), t-Bu₃P·HBF₄ (10 mol%).

-

Procedure:

-

To an oven-dried three-necked round-bottomed flask under a nitrogen atmosphere, add MTBE, N-Boc-pyrrolidine, and (+)-sparteine.

-

Cool the solution to between -70 °C and -78 °C.

-

Add sec-butyllithium dropwise over 30 minutes, maintaining the internal temperature below -65 °C.

-

Age the resulting orange-red solution at -65 °C to -78 °C for 3 hours.

-

Add the zinc chloride solution dropwise over 20 minutes, maintaining the internal temperature below -60 °C.

-

In a separate flask, prepare a solution of methyl 4-bromobenzoate, Pd(OAc)₂, and t-Bu₃P·HBF₄ in THF.

-

Add the organozinc solution to the palladium catalyst solution via cannula over 20 minutes.

-

Warm the reaction mixture to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Separate the layers and extract the aqueous layer with MTBE.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC analysis.[10]

-

Proposed Mechanism of Deprotonation:

The chiral diamine complexes with the organolithium reagent, creating a chiral environment that directs the deprotonation of one of the two enantiotopic protons on the substrate.

Mechanism of asymmetric deprotonation.

General Experimental Workflow

A typical experimental workflow for an asymmetric reaction catalyzed by a chiral diamine can be generalized as follows:

General experimental workflow for asymmetric catalysis.

Conclusion

Chiral diamines have proven to be exceptionally versatile and powerful tools in the realm of asymmetric synthesis. Their ability to form well-defined chiral environments, either as ligands for metal catalysts or as organocatalysts, has enabled the development of highly enantioselective methods for a wide range of important chemical transformations. The continued development of novel chiral diamine scaffolds and their application in new reaction methodologies will undoubtedly continue to push the boundaries of what is possible in the stereoselective synthesis of complex molecules, with significant implications for the pharmaceutical and fine chemical industries.

References

- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 3. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

(3S,4S)-1-Benzylpyrrolidine-3,4-diamine safety and handling

An In-depth Technical Guide to the Safety and Handling of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following information is a consolidation of data from SDSs of structurally similar compounds, including (3R)-(-)-1-Benzyl-3-aminopyrrolidine, N1-benzylethane-1,2-diamine, and pyrrolidine. This guide should be used as a reference for risk assessment, and all handling should be performed by trained personnel in a controlled laboratory setting.

Introduction

This compound is a chiral diamine often employed as a ligand in asymmetric synthesis. Its rigid pyrrolidine backbone and defined stereochemistry make it a valuable component in the development of catalysts for producing enantiomerically pure compounds, a critical aspect of modern drug development. This guide provides a comprehensive overview of the known and anticipated safety and handling considerations for this compound, based on data from its structural analogs.

Hazard Identification and Classification

Based on the hazard profiles of similar benzyl-substituted amines and diamines, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be severe skin and eye damage, and potential harm if swallowed or inhaled.

GHS Hazard Classification (Anticipated)

The following table summarizes the likely GHS classification for this compound, extrapolated from its analogs.

| Hazard Class | Hazard Category | GHS Classification |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage |

| Acute Toxicity, Oral | 4 | Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | Harmful if inhaled |

| Hazardous to the Aquatic Environment, Acute | 3 | Harmful to aquatic life |

Hazard Statements (Anticipated)

-

H314: Causes severe skin burns and eye damage.[1]

-

H302 + H332: Harmful if swallowed or if inhaled.

-

H402: Harmful to aquatic life.

Physical and Chemical Properties

| Property | Value (for Pyrrolidine) |

| Molecular Formula | C4H9N |

| Molecular Weight | 71.12 g/mol |

| Boiling Point | 87 - 88 °C |

| Flash Point | 3 °C |

| log Pow | 0.22 |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and additional protective clothing as needed to prevent skin contact. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with heated material. |

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

-

An eyewash station and safety shower must be readily accessible in the work area.[2]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

-

Keep away from heat, sparks, and open flames.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

-

Incompatible with strong oxidizing agents and strong acids.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release and Disposal

Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 4.1).

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Do not allow the material to enter drains or waterways.[1]

Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Waste material should be considered hazardous.

-

Containers should be triple-rinsed before disposal.

Experimental Protocols and Workflows

General Workflow for Use in Asymmetric Transfer Hydrogenation

This compound and similar chiral diamines are effective ligands for transition metal catalysts (e.g., Ruthenium, Rhodium) in the asymmetric transfer hydrogenation of ketones. This reaction is a key step in the synthesis of chiral alcohols, which are important pharmaceutical intermediates.

Caption: Asymmetric Transfer Hydrogenation Workflow.

Logical Synthesis Pathway for a Substituted Pyrrolidine

The following diagram illustrates a logical pathway for the synthesis of a substituted pyrrolidine derivative, based on general synthetic strategies found in the literature for similar compounds. This is a conceptual representation and not a detailed experimental protocol.

Caption: Conceptual Pyrrolidine Synthesis Pathway.

Conclusion

While this compound is a valuable tool in asymmetric synthesis, it is imperative that it is handled with the utmost care, consistent with the handling of corrosive and toxic materials. The information provided in this guide, though extrapolated from related compounds, offers a strong foundation for establishing safe laboratory practices. Researchers, scientists, and drug development professionals are urged to conduct their own thorough risk assessments before using this compound and to always adhere to the principles of good laboratory practice.

References

The Genesis of Asymmetric Organocatalysis: A Technical Guide to the Discovery and History of Chiral Pyrrolidine Ligands

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric synthesis, crucial for the development of single-enantiomer pharmaceuticals, has been profoundly shaped by the advent of chiral pyrrolidine ligands. This technical guide provides an in-depth exploration of the discovery and historical development of these powerful organocatalysts, from the seminal work with L-proline to the evolution of highly efficient derivatives. It includes a compilation of performance data, detailed experimental protocols for key reactions, and visualizations of developmental and mechanistic pathways to offer a comprehensive resource for professionals in chemical research and drug discovery. The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs, and its derivatives are vital tools for controlling chirality in synthesis.[1][2]

The Dawn of Pyrrolidine Catalysis: The L-Proline Revolution

The story of chiral pyrrolidine ligands begins with the simplest chiral pyrrolidine: the naturally occurring amino acid (S)-proline. Although underappreciated for decades, its catalytic prowess was first unveiled in the early 1970s. Two independent industrial research groups, one led by Zoltan Hajos and David Parrish at Hoffmann-La Roche and another by Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer at Schering AG, discovered that (S)-proline could catalyze an intramolecular aldol reaction to produce a chiral bicyclic ketol with high enantiomeric excess.[3][4] This transformation, now famously known as the Hajos–Parrish–Eder–Sauer–Wiechert (HPESW) reaction, is widely considered the genesis of modern asymmetric organocatalysis.[3][5]

It wasn't until 2000 that the full potential of this discovery was realized. In a landmark publication, Benjamin List, Richard A. Lerner, and Carlos F. Barbas III demonstrated that L-proline could also catalyze intermolecular asymmetric aldol reactions between unmodified ketones and aldehydes.[5][6][7] This report, alongside David MacMillan's concurrent work on imidazolidinone catalysts, ignited a renaissance in the field, establishing organocatalysis as a third pillar of asymmetric synthesis, complementing biocatalysis and transition-metal catalysis.[5][8]

The catalytic power of proline stems from its unique bifunctional nature. The secondary amine moiety reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group acts as an internal Brønsted acid, activating the carbonyl acceptor (e.g., an aldehyde) and directing the stereochemical outcome via a hydrogen-bonded, chair-like transition state, as described by the Zimmerman-Traxler model.[3][4][9]

Evolution Beyond Proline: Key Pyrrolidine Ligand Families

While proline proved to be a revolutionary catalyst, its limitations—such as high catalyst loading, limited solubility, and modest reactivity with certain substrates—spurred the development of more sophisticated pyrrolidine-based ligands.[6]

The Enders SAMP/RAMP Auxiliaries

Pioneered in 1976 by E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone alkylation reaction was an early and powerful extension of proline chemistry.[10] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (RAMP) are not catalysts but rather chiral auxiliaries derived from proline. They react with ketones or aldehydes to form chiral hydrazones. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a rigid azaenolate that subsequently reacts with electrophiles (e.g., alkyl halides) with high diastereoselectivity.[10] Oxidative or hydrolytic cleavage then removes the auxiliary to yield the α-alkylated carbonyl compound with excellent enantiopurity. This method provided a reliable route to a wide array of chiral molecules and natural products.[10][11]

The Jørgensen-Hayashi Catalysts

A major breakthrough occurred in 2005 when the research groups of Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl ethers.[5] These molecules, often called Jørgensen-Hayashi catalysts, feature a bulky diaryl(silyloxy)methyl group at the C2 position of the pyrrolidine ring. This sterically demanding substituent provides a highly effective chiral shield, leading to exceptional levels of stereocontrol in a variety of transformations.

Compared to proline, these catalysts are generally more active and soluble in common organic solvents, allowing for significantly lower catalyst loadings (often 0.5-5 mol%).[12][13] They are particularly effective in enamine-mediated reactions, such as Michael additions and aldol reactions, consistently delivering products with excellent yields and enantioselectivities.[13][14] Their utility has been showcased in complex total syntheses, including a notably concise synthesis of the antiviral drug oseltamivir (Tamiflu).[13]

Quantitative Performance Data

The efficacy of chiral pyrrolidine ligands is best illustrated through quantitative data from representative asymmetric reactions. The following tables summarize typical performance metrics, including yield and stereoselectivity (enantiomeric excess [ee] or diastereomeric ratio [dr]), for key ligand classes.

Table 1: (S)-Proline Catalyzed Intermolecular Aldol Reactions (Reaction: Cyclohexanone + Ar-CHO → Aldol Product)

| Entry | Aldehyde (Ar) | Catalyst Loading (mol%) | Conditions | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | 4-NO₂C₆H₄ | 10 | MeOH/H₂O, rt | 19 | 95 | 92:8 | 98 |

| 2 | 4-ClC₆H₄ | 10 | MeOH/H₂O, rt | 19 | 85 | 86:14 | 96 |

| 3 | C₆H₅ | 10 | MeOH/H₂O, rt | 48 | 89 | 84:16 | 95 |

| 4 | 4-MeOC₆H₄ | 10 | MeOH/H₂O, rt | 72 | 75 | 80:20 | 92 |

| Data adapted from Lattanzi, A. et al. Molecules 2020, 25(11), 2676.[15] |

Table 2: Enders SAMP-Hydrazone Mediated α-Alkylation (Reaction: Carbonyl-SAMP-Hydrazone + E⁺ → α-Alkylated Carbonyl)

| Entry | Carbonyl | Electrophile (E⁺) | Yield (%) | de (%) |

| 1 | 3-Pentanone | CH₃CH₂I | 87 (hydrazone) | ≥97 |

| 2 | Cyclohexanone | CH₃I | 95 (hydrazone) | ≥95 |

| 3 | Propanal | C₆H₅CH₂Br | 93 (hydrazone) | ≥98 |

| 4 | Oxetan-3-one | C₆H₅CH₂Br | 73 (hydrazone) | 76 |

| Data compiled from Organic Syntheses, Coll. Vol. 8, p.403 (1993) and J. Org. Chem. 2017, 82, 19, 10149–10161.[16][17] |

Table 3: Jørgensen-Hayashi Catalyst in Asymmetric Reactions (Catalyst: (S)-α,α-Diphenylprolinol Silyl Ether)

| Entry | Reaction Type | Substrates | Cat. Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Aldol | Acetone + 4-NO₂C₆H₄CHO | 0.5 | 80 | - | >99 |

| 2 | Aldol | Cyclohexanone + 4-NO₂C₆H₄CHO | 0.5 | 96 | 99:1 | >99 |

| 3 | Michael | Propanal + trans-β-Nitrostyrene | 10 | 96 | 99:1 | 90 |

| 4 | Michael | Pentanal + trans-β-Nitrostyrene | 5 | 82 | 95:5 | 99 |

| Data adapted from Org. Lett. 2007, 9, 5, 753-756 and other sources.[6][14] |

Experimental Protocols

This section provides detailed, representative methodologies for the synthesis of a key ligand and its application in a classic asymmetric transformation.

Synthesis of (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine

This procedure details the synthesis of the alcohol precursor to the widely used Jørgensen-Hayashi catalyst. The final silylation step to generate the catalyst is a standard procedure.

Step A: N-(tert-Butoxycarbonyl)pyrrolidine

-

Charge a 500-mL round-bottomed flask with dichloromethane (120 mL) and pyrrolidine (11.3 mL, 133 mmol).

-

Cool the solution to 0°C in an ice bath.

-

Prepare a solution of di-tert-butyl dicarbonate (24.6 g, 112 mmol) in dichloromethane (35 mL) and add it dropwise to the pyrrolidine solution over 30 minutes.

-

Stir the resulting solution at room temperature for 3 hours.

-

Remove the solvent under reduced pressure. Purify the residual oil by Kugelrohr distillation (80°C, 0.2 mm) to afford N-Boc-pyrrolidine as a colorless oil (yield: ~87%).

Step B: (R)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine

-

In an oven-dried 2-L three-necked flask under an inert atmosphere, charge (−)-sparteine (30.2 mL, 131 mmol), N-Boc-pyrrolidine (15.0 g, 87.6 mmol), and anhydrous diethyl ether (900 mL).

-

Cool the solution to approximately -70°C using a dry ice/acetone bath.

-

Add sec-butyllithium (96 mL, 1.16 M in cyclohexane, 111 mmol) dropwise over 35 minutes, maintaining the internal temperature below -70°C.

-

Stir the reaction mixture at -70°C for 5.5 hours.

-

Add a solution of benzophenone (25.5 g, 140 mmol) in anhydrous ether (200 mL) dropwise over 1.25 hours.

-

After stirring for an additional 2 hours, quench the reaction by adding saturated aqueous ammonium chloride (250 mL).

-

Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with ether (3 x 200 mL).

-

Combine the organic phases, wash with brine (200 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from a hexanes-ethyl acetate mixture (20:1) to yield the product as a white solid (yield: ~74%, >99.5% ee).

Step C: (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine

-

In a 1-L round-bottomed flask, dissolve NaOH (27.0 g, 675 mmol) in absolute ethanol (325 mL).

-

Add the product from Step B (22.0 g, 62.3 mmol) to the solution.

-

Heat the suspension to reflux for 2.5 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Add ether (800 mL) and deionized water (400 mL) to the residue and stir until all solids dissolve.

-

Separate the layers and extract the aqueous phase with ether (4 x 200 mL).

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product as a white solid (yield: ~93%). Protocol adapted from Organic Syntheses, 1997, 74, 23.[7]

General Procedure for (S)-Proline-Catalyzed Aldol Reaction

This protocol describes a typical intermolecular aldol reaction between a ketone and an aldehyde.

Materials:

-

(S)-proline (0.03 mmol, 10 mol%)

-

Methanol (40 µL)

-

Water (10 µL)

-

Ketone (e.g., cyclohexanone, 1.5 mmol, 5 equiv.)

-

Aldehyde (e.g., 4-nitrobenzaldehyde, 0.3 mmol, 1 equiv.)

-

2 mL reaction vial with a magnetic stir bar

Procedure:

-

Charge a 2 mL vial with (S)-proline, methanol, and water at room temperature.

-

Add the ketone, followed by the aldehyde (the limiting reagent).

-

Cap the vial and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a few drops of saturated aqueous ammonium chloride solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Determine the diastereomeric ratio and conversion of the crude product by ¹H NMR spectroscopy.

-

Purify the product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC). Protocol adapted from Lattanzi, A. et al. Molecules 2020, 25(11), 2676.[8][15]

Conclusion and Outlook

The discovery and evolution of chiral pyrrolidine ligands represent a paradigm shift in asymmetric synthesis. From the serendipitous discovery of proline's catalytic ability to the rational design of highly efficient diarylprolinol silyl ethers, these organocatalysts have provided chemists with robust, environmentally benign, and highly effective tools for constructing complex chiral molecules. Their impact is particularly profound in the pharmaceutical industry, where the demand for enantiomerically pure compounds is paramount. Future research will likely focus on the development of novel pyrrolidine scaffolds with even greater activity and broader substrate scope, the immobilization of these catalysts for enhanced recyclability, and their application in increasingly complex synthetic challenges.

References

- 1. Green and Sustainable Heterogeneous Organo-Catalyst for Asymmetric Aldol Reactions [scirp.org]

- 2. Pyrrolidine, 2-[diphenyl[(trimethylsilyl)oxy]methyl]-, (2R)- Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | 848821-58-9 | Benchchem [benchchem.com]

- 13. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 14. raj.emorychem.science [raj.emorychem.science]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. web.mit.edu [web.mit.edu]

Methodological & Application

Application Notes and Protocols: (3S,4S)-1-Benzylpyrrolidine-3,4-diamine as a Ligand Precursor in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzylpyrrolidine-3,4-diamine is a C2-symmetric chiral diamine built upon a rigid pyrrolidine framework.[1] This structural motif is a cornerstone in the design of chiral ligands for asymmetric catalysis, where the defined stereochemistry and the bidentate nature of the diamine functionality can effectively induce enantioselectivity in a variety of metal-catalyzed transformations. While direct applications of this compound as a ligand are not extensively documented, its diol precursor, (3S,4S)-1-benzylpyrrolidine-3,4-diol, serves as a key intermediate in the synthesis of highly effective phosphine ligands.[2][3]

These phosphine derivatives, in complex with transition metals such as rhodium, have demonstrated exceptional performance in asymmetric hydrogenation reactions, a critical transformation in the synthesis of chiral pharmaceuticals and fine chemicals. This document provides detailed protocols for the synthesis of a phosphinated derivative of this compound and its application in the asymmetric hydrogenation of prochiral olefins.

Ligand Synthesis and Catalyst Formation

The primary amino groups of this compound serve as ideal handles for the introduction of phosphino moieties, leading to the formation of powerful bidentate phosphine ligands. The synthesis of such a ligand and its subsequent complexation with a metal precursor is a critical first step in harnessing its catalytic potential.

References

Protocol for using (3S,4S)-1-Benzylpyrrolidine-3,4-diamine in enantioselective reactions

[2] (3S,4S)-1-Benzylpyrrolidine-3,4-diamine dihydrochloride | CAS 126536-39-0 | Selleckchem this compound dihydrochloride is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK-- this compound | 193352-75-9 | Alichem this compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--

Application Notes & Protocols: (3S,4S)-1-Benzylpyrrolidine-3,4-diamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzylpyrrolidine-3,4-diamine is a chiral vicinal diamine that serves as a valuable building block and ligand in modern pharmaceutical synthesis. The pyrrolidine scaffold is a prevalent feature in numerous FDA-approved drugs, and its rigid, non-planar structure allows for precise three-dimensional orientation of substituents, which is crucial for specific molecular interactions with biological targets. Chiral vicinal diamines are of particular interest due to their ability to act as bidentate ligands for metal catalysts, enabling a high degree of stereocontrol in asymmetric reactions. This attribute is critical in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound and its derivatives in pharmaceutical synthesis is as a chiral ligand in metal-catalyzed asymmetric reactions. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. This is particularly relevant in the synthesis of complex molecules with multiple stereocenters, a common feature of modern drug candidates.

One notable, analogous application is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Chiral diamines have been successfully employed as ligands in the key asymmetric Henry (nitroaldol) reaction to construct the chiral β-amino alcohol core of these inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound from (3S,4S)-1-Benzylpyrrolidine-3,4-diol

This protocol describes a plausible two-step synthesis of the title diamine from its corresponding diol, which can be synthesized from L-tartaric acid.

Step 1: Mesylation of (3S,4S)-1-Benzylpyrrolidine-3,4-diol

-

Dissolve (3S,4S)-1-Benzylpyrrolidine-3,4-diol (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1 M) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.5 eq.) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (2.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylate.

Step 2: Azide Substitution and Reduction to the Diamine

-

Dissolve the crude dimesylate from Step 1 in dimethylformamide (DMF) (0.2 M).

-

Add sodium azide (3.0 eq.) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 24 hours.

-

Monitor the formation of the diazide by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diazide by column chromatography on silica gel.

-

Dissolve the purified diazide in methanol (0.1 M) and add Palladium on carbon (10 wt. %, 0.1 eq.).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

-

Monitor the reduction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Asymmetric Henry Reaction for the Synthesis of a Chiral Nitroalkanol Intermediate for DPP-4 Inhibitors

This protocol is adapted from the synthesis of a key intermediate for the DPP-4 inhibitor Omarigliptin and illustrates the use of a chiral diamine ligand.[1]

-

In a reaction vessel, add Cu(OAc)₂ (5 mol%) and this compound (6 mol%).

-

Add ethanol as the solvent.

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the copper-diamine complex.

-

Add 2,5-difluorobenzaldehyde (1.0 eq.) and nitromethane (1.5 eq.).

-

Cool the reaction mixture to the desired temperature (e.g., -10 °C).

-

Add a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq.), to initiate the reaction.

-

Stir the reaction at this temperature for 18-24 hours, monitoring the progress by HPLC or TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude chiral nitroalkanol by column chromatography on silica gel.

Quantitative Data

The following table summarizes the results of a ligand screening for the asymmetric Henry reaction in the synthesis of a DPP-4 inhibitor intermediate, demonstrating the effectiveness of chiral diamine ligands.[1]

| Ligand | Enantiomeric Excess (ee, %) | Yield (%) |

| (1S,2S)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | 83 | 85-90 |

| (1S,2S)-1,2-Diaminocyclohexane | 75 | >95 |

| (1S,2S)-N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine | 88 | >95 |

Visualizations

Caption: Synthesis of this compound.

Caption: Experimental workflow for the asymmetric Henry reaction.

References

Application Notes and Protocols: Asymmetric 1,3-Dipolar Cycloaddition Using Chiral Diamine-Derived Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dipolar cycloaddition is a powerful reaction for the stereoselective synthesis of five-membered heterocycles, which are core structures in many natural products and pharmaceuticals.[1] The development of asymmetric versions of this reaction, particularly through the use of chiral catalysts, has been a significant focus of modern synthetic chemistry. Chiral diamines and their derivatives have emerged as a versatile class of catalysts and ligands for these transformations, enabling the synthesis of highly enantioenriched heterocyclic compounds.[2]

This document provides detailed application notes and experimental protocols for asymmetric 1,3-dipolar cycloadditions utilizing chiral diamine-derived catalysts. The focus is on the reaction of azomethine ylides with various dipolarophiles, a common and effective method for generating substituted pyrrolidines.[3][4] Both metal-catalyzed and organocatalytic systems are discussed, with an emphasis on practical experimental procedures and data presentation.

I. Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides Using a Chiral Phosphoramidite Ligand

A highly effective method for the enantioselective 1,3-dipolar cycloaddition of azomethine ylides involves the use of a silver salt in combination with a chiral phosphoramidite ligand derived from a diamine scaffold. This approach provides excellent yields, diastereoselectivities, and enantioselectivities for the synthesis of substituted pyrrolidines.

Catalytic Cycle: Silver/Phosphoramidite-Catalyzed 1,3-Dipolar Cycloaddition

Caption: Catalytic cycle for the Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.

Data Summary

The following table summarizes the results for the silver-catalyzed 1,3-dipolar cycloaddition between various imino esters and (Z)-α-amidonitroalkenes, as reported by Nájera, Sansano, and coworkers.

| Entry | Imine Substituent (Ar) | Dipolarophile | Yield (%) | dr (endo:exo) | ee (%) (endo) |

| 1 | Phenyl | (Z)-2-acetamido-1-nitroprop-1-ene | 79 | 88:12 | 94 |

| 2 | 4-Methylphenyl | (Z)-2-acetamido-1-nitroprop-1-ene | 66 | 90:10 | 99 |

| 3 | 4-Methoxyphenyl | (Z)-2-acetamido-1-nitroprop-1-ene | 75 | 90:10 | 97 |

| 4 | 4-Chlorophenyl | (Z)-2-acetamido-1-nitroprop-1-ene | 81 | 89:11 | 96 |

| 5 | 2-Chlorophenyl | (Z)-2-acetamido-1-nitroprop-1-ene | 70 | 85:15 | 95 |

| 6 | Naphthalen-2-yl | (Z)-2-acetamido-1-nitroprop-1-ene | 72 | 87:13 | 98 |

Experimental Protocol: General Procedure for the Silver-Catalyzed 1,3-Dipolar Cycloaddition

This protocol is adapted from the work of Nájera, Sansano, and coworkers.

Materials:

-

Silver perchlorate (AgClO₄)

-

Chiral phosphoramidite ligand ((Rₐ,S,S)- or (Sₐ,R,R)-ligand)

-

Toluene (anhydrous)

-

α-Imino ester (1.0 M solution in toluene)

-

Dipolarophile (e.g., (Z)-nitroalkene, 1.0 M solution in toluene)

-

Triethylamine (Et₃N)

Procedure:

-

To a dry flask, add silver perchlorate (0.05 mmol) and the chiral phosphoramidite ligand (0.055 mmol).

-

Add anhydrous toluene (1 mL) and stir the mixture for 1 hour at room temperature.

-

To the resulting suspension, add the α-imino ester (1.0 mmol) and the dipolarophile (1.0 mmol).

-

Add triethylamine (0.10 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Upon completion (monitored by TLC), the reaction mixture is filtered through a short pad of Celite®.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

-

The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.

II. Organocatalytic Asymmetric 1,3-Dipolar Cycloaddition Using Chiral Primary Amine Derivatives

Chiral primary amines and their derivatives, such as prolinol ethers, can act as effective organocatalysts for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with α,β-unsaturated aldehydes. The catalytic cycle typically involves the formation of a chiral iminium ion from the aldehyde and the catalyst, which then undergoes the cycloaddition reaction.

Experimental Workflow: Organocatalytic 1,3-Dipolar Cycloaddition

Caption: General experimental workflow for organocatalytic 1,3-dipolar cycloadditions.

Data Summary

The following table summarizes results for the organocatalytic 1,3-dipolar cycloaddition of azomethine ylides (generated from α-amino esters) with α,β-unsaturated aldehydes using a chiral prolinol silyl ether catalyst.

| Entry | Aldehyde | α-Amino Ester | Yield (%) | dr (endo:exo) | ee (%) (endo) |

| 1 | Crotonaldehyde | Methyl glycinate | 85 | >95:5 | 96 |

| 2 | Cinnamaldehyde | Methyl glycinate | 92 | >95:5 | 94 |

| 3 | Acrolein | Methyl glycinate | 78 | >95:5 | 90 |

| 4 | Crotonaldehyde | Ethyl glycinate | 82 | >95:5 | 95 |

| 5 | Cinnamaldehyde | Benzyl glycinate | 90 | >95:5 | 93 |

Experimental Protocol: General Procedure for Organocatalytic 1,3-Dipolar Cycloaddition

This protocol is a representative procedure based on established methods for iminium ion catalysis.

Materials:

-

Chiral primary amine catalyst (e.g., a derivative of prolinol or cyclohexane-1,2-diamine)

-

α,β-Unsaturated aldehyde

-

α-Amino ester hydrochloride

-

Base (e.g., triethylamine)

-

Solvent (e.g., CH₂Cl₂, THF, or toluene)

Procedure:

-

To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and the chiral primary amine catalyst (0.1 mmol) in the chosen solvent (5 mL) at the desired temperature (e.g., room temperature or 0 °C), add the α-amino ester hydrochloride (1.2 mmol).

-

Add triethylamine (1.2 mmol) dropwise to the mixture.

-

Stir the reaction mixture until the starting aldehyde is consumed (as monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

-